4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide is a complex organic compound with the molecular formula C27H26N2O4S2. This compound is known for its unique structure, which includes a sulfonamide group, a methylphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the sulfonamide group and the methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The oxadiazole ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide can be compared with other similar compounds, such as:
4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: This compound has a similar structure but lacks the oxadiazole ring.
4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: This compound contains a naphthyl group instead of the oxadiazole ring.
The presence of the oxadiazole ring in this compound makes it unique, as it can participate in specific interactions that are not possible with the other compounds.
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-3-7-13(8-4-11)26(21,22)19-15-16(18-25-17-15)20-27(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVSDWUXLEIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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